molecular formula C4H9Br B8253593 (S)-2-Bromobutane CAS No. 5787-32-6

(S)-2-Bromobutane

Cat. No. B8253593
CAS RN: 5787-32-6
M. Wt: 137.02 g/mol
InChI Key: UPSXAPQYNGXVBF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromobutane is a useful research compound. Its molecular formula is C4H9Br and its molecular weight is 137.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Bromobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Bromobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Surface Chemistry on Chiral Surfaces : (S)-2-Bromobutane has been studied for its enantioselective surface chemistry on chiral copper surfaces. This research found that at monolayer coverage, the product yields indicate sensitivity to the handedness of the chiral surfaces, demonstrating enantioselectivity in reactions on naturally chiral metal surfaces (Rampulla et al., 2006).

  • Photodissociation Dynamics : Studies on the photodissociation dynamics of 2-bromobutane have provided insights into its behavior under specific conditions. The speed and angular distribution of bromine fragments during photodissociation were explored, contributing to the understanding of molecular photodissociation processes (Zhou et al., 2011).

  • Microwave Spectra Analysis : Research on the microwave spectra of 2-bromobutane has led to the identification of its molecular structure and conformational compositions. This is essential for understanding the properties of gas molecules and their interactions (Ka et al., 2015).

  • Supramolecular Adsorption Material : Recent research has investigated the use of solid supramolecular adsorption materials, showing that they can separate 1-/2-bromoalkane isomers with near-ideal selectivity. This finding is significant for the separation of haloalkane isomers in industrial applications (Wu et al., 2022).

  • Stereodirectional Photodynamics : The stereodirectional photodynamics of hexapole oriented 2-bromobutane have been analyzed, offering a deeper understanding of the photodissociation dynamics and molecular orientation in complex molecules (Palazzetti et al., 2016).

  • Conformational Analysis : Research involving vibrational circular dichroism (VCD) has been conducted on (S)-(+)-1-Bromo-2-methylbutane, a related compound, to understand the influence of bromine on conformational stability. This contributes to the broader understanding of molecular conformations and stability (Wang et al., 2002).

properties

IUPAC Name

(2S)-2-bromobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSXAPQYNGXVBF-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481749
Record name UNII-2AL1MZU0XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Bromobutane

CAS RN

5787-32-6
Record name 2-Bromobutane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-2AL1MZU0XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOBUTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AL1MZU0XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Bromobutane
Reactant of Route 2
Reactant of Route 2
(S)-2-Bromobutane
Reactant of Route 3
(S)-2-Bromobutane
Reactant of Route 4
(S)-2-Bromobutane
Reactant of Route 5
(S)-2-Bromobutane
Reactant of Route 6
Reactant of Route 6
(S)-2-Bromobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.